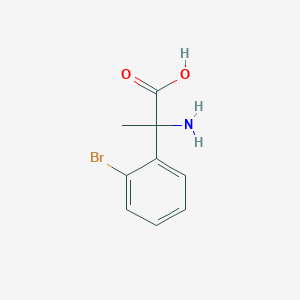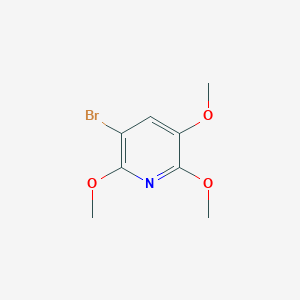
5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
描述
5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, or 5-ACEMB, is a synthetic compound used in a variety of scientific research applications. This compound is a derivative of benzamide, a hydroxycarboxylic acid, and is unique in its combination of nitrogen, oxygen, and chlorine. It has been used in a variety of studies, including those focused on its biochemical and physiological effects, and its potential for use in laboratory experiments. Additionally, potential future directions for research will be explored.
科学研究应用
5-ACEMB has been used in a variety of scientific research applications, including those focused on its biochemical and physiological effects, and its potential for use in laboratory experiments. For example, it has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been used in studies of the effects of calcium channel blockers, as well as in studies of the effects of various drugs on the central nervous system.
作用机制
The mechanism of action of 5-ACEMB is not well understood, however, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper communication between nerve cells in the brain. By inhibiting the enzyme, 5-ACEMB may be able to increase the levels of acetylcholine, which could have a variety of effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ACEMB are not well understood, however, it has been shown to have a variety of effects on the central nervous system. For example, it has been shown to increase the levels of acetylcholine, which could lead to improved cognitive performance and memory. Additionally, it has been shown to increase the activity of certain neurotransmitters, such as serotonin, which could lead to improved mood and decreased anxiety.
实验室实验的优点和局限性
One of the advantages of using 5-ACEMB in laboratory experiments is its ability to act as an inhibitor of the enzyme acetylcholinesterase. This could be useful in studies of the effects of calcium channel blockers, as well as in studies of the effects of various drugs on the central nervous system. Additionally, 5-ACEMB is relatively easy to synthesize, making it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to using 5-ACEMB in laboratory experiments. For example, its effects on the central nervous system are not well understood, making it difficult to predict the potential effects of using this compound in experiments. Additionally, it is not known whether 5-ACEMB has any long-term effects on the body, making it important to use caution when conducting experiments with this compound.
未来方向
There are a variety of potential future directions for research involving 5-ACEMB. For example, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential for use in laboratory experiments. Additionally, more research is needed to investigate the long-term effects of using this compound in laboratory experiments, as well as its potential for use in medical applications. Finally, further research is needed to explore the potential therapeutic applications of 5-ACEMB, such as its use as an inhibitor of acetylcholinesterase.
属性
IUPAC Name |
5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(4-5-14)10(15)8-6-7(12)2-3-9(8)11/h2-3,6,14H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTCJNZQHZAJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)
![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)

![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)

![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)






![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)